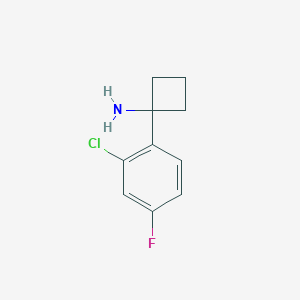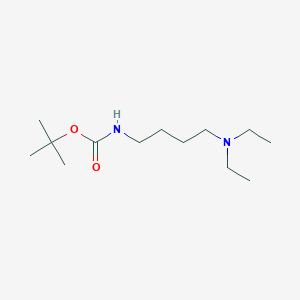![molecular formula C12H14FN3 B11730037 N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730037.png)
N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine
- 4-({[2-(4-fluorophenyl)ethyl]amino}methyl)benzoic acid
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group can enhance its stability and binding affinity in various applications.
Propriétés
Formule moléculaire |
C12H14FN3 |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-7-12(15-16(9)2)14-8-10-3-5-11(13)6-4-10/h3-7H,8H2,1-2H3,(H,14,15) |
Clé InChI |
CGNSFXBJVHPJGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C)NCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729956.png)
![4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11729972.png)
![2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11729977.png)

![[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride](/img/structure/B11729997.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729999.png)
![2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730007.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730013.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11730024.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11730032.png)


![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11730051.png)
